4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-3-4-15(11-14(13)2)18(21)20-10-7-17(12-20)22-16-5-8-19-9-6-16/h3-6,8-9,11,17H,7,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSOXOITLVIOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the attachment of the pyridine and dimethylphenyl groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as palladium or copper complexes. The final product is usually purified through techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups like halides or amines.
Scientific Research Applications
4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound that can interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the pyridine and dimethylphenyl groups can interact with hydrophobic pockets in the target proteins. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The table below compares key structural elements of 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine with similar compounds from the evidence:
Key Observations:
- Core Heterocycles : The target compound’s ether-linked pyridine-pyrrolidine system contrasts with fused systems in triazolopyridines and pyrrolo[2,3-b]pyridines , which may enhance rigidity and π-π stacking interactions.
- Ring Size : Replacement of pyrrolidine with azetidine in introduces greater conformational strain, which could alter binding affinity or metabolic stability.
Biological Activity
The compound 4-{[1-(3,4-dimethylbenzoyl)pyrrolidin-3-yl]oxy}pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 258.31 g/mol. The compound features a pyridine ring substituted with a pyrrolidine moiety and a dimethylbenzoyl group.
Synthesis Methods:
- Pyridine Core Formation: The synthesis typically starts with the preparation of the pyridine core via methods such as the Skraup synthesis.
- Pyrrolidinyl Group Introduction: This is achieved through nucleophilic substitution reactions.
- Acylation: The dimethylbenzoyl moiety is introduced using acyl chlorides or anhydrides in the presence of bases like pyridine.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit significant antiviral activity, particularly against HIV. For instance, studies on related pyridinone derivatives have shown them to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some analogues displaying nanomolar range activity against various HIV strains .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Pyridine derivatives have been evaluated for their antibacterial effects, with some showing enhanced activity when complexed with metal ions . The specific activity of this compound against bacterial strains remains to be fully elucidated but indicates potential for further investigation.
Structure-Activity Relationship (SAR) Studies
-
Optimization for Antiviral Activity:
- A series of analogues derived from similar structures were synthesized and tested for their inhibitory effects on HIV-1. Notably, several compounds demonstrated improved efficacy compared to existing treatments like nevirapine .
- The SAR analysis revealed that modifications to the benzoyl group significantly impacted antiviral potency.
- Antibacterial Assays:
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
